

A Comparative Guide to the Characterization and Certification of Ezetimibe Ketone Reference Standard

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Compound of Interest

Compound Name: Ezetimibe ketone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization and certification of the **Ezetimibe Ketone** reference standard, an essential tool for the accurate identification and quantification of this impurity in Ezetimibe drug substances and products. We present a comparative summary of analytical data, detailed experimental protocols, and a clear visualization of the certification workflow to aid researchers in selecting and utilizing a well-characterized reference standard.

Ezetimibe Ketone, chemically known as (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a significant process-related impurity and metabolite of Ezetimibe.^{[1][2]} Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).^{[3][4]} ^[5] A certified reference standard is indispensable for method development, validation, and routine quality control.

Comparative Analysis of Analytical Data

A certified **Ezetimibe Ketone** reference standard is characterized by a suite of analytical techniques to confirm its identity, purity, and potency. The following table summarizes typical

analytical data obtained from a Certificate of Analysis (CoA) for a commercial **Ezetimibe Ketone** reference standard, alongside a comparison with an alternative analytical technique.

Analytical Test	Method A: USP Monograph Method (Typical)	Method B: Alternative Validated HPLC Method	Acceptance Criteria (Typical)
Identification by ¹ H-NMR	Conforms to the structure of Ezetimibe Ketone.	Conforms to the structure of Ezetimibe Ketone.	Spectrum is consistent with the chemical structure.
Identification by Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of Ezetimibe Ketone (407.41 g/mol) is observed.	Molecular ion peak corresponding to the molecular weight of Ezetimibe Ketone is observed.	Consistent with the expected molecular weight.
Identification by Infrared (IR) Spectroscopy	The IR absorption spectrum corresponds to that of a reference standard.	The IR absorption spectrum corresponds to that of a reference standard.	The spectrum shows characteristic absorption bands for the functional groups present in the molecule.
Purity by HPLC (Assay)	≥ 98.0%	≥ 98.0%	Not less than 98.0%
Purity by HPLC (Related Substances)	Individual Impurity: ≤ 0.15% Total Impurities: ≤ 0.5%	Individual Impurity: ≤ 0.15% Total Impurities: ≤ 0.5%	As per ICH guidelines.
Water Content (by Karl Fischer Titration)	≤ 0.5%	≤ 0.5%	Not more than 0.5%
Residual Solvents (by GC-HS)	Meets USP <467> requirements.	Meets USP <467> requirements.	Within the limits specified by ICH Q3C.
Thermogravimetric Analysis (TGA)	Minimal weight loss observed up to the melting point.	Minimal weight loss observed up to the melting point.	To assess thermal stability.
Potency (calculated on as-is basis)	Report Value (typically >95%)	Report Value (typically >95%)	To be reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results.

Below are the protocols for the key experiments cited in the characterization of the **Ezetimibe Ketone** reference standard.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC) - Based on USP Monograph Principles

This method is suitable for the quantification of **Ezetimibe Ketone** and the determination of its related substances.

- Chromatographic System:
 - Column: Kinetex 5 μ m F5 (pentafluorophenyl), 150 x 4.6 mm (L43) or equivalent.
 - Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (27:10:63, v/v/v) with 1.0 mL of glacial acetic acid added per liter of the mixture.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 240 nm.
 - Injection Volume: 10 μ L.
- Solutions:
 - Diluent: Acetonitrile.
 - Standard Solution: Prepare a solution of the **Ezetimibe Ketone** reference standard in the diluent to a final concentration of approximately 0.025 mg/mL.
 - Sample Solution: Prepare a solution of the **Ezetimibe Ketone** candidate material in the diluent to a final concentration of approximately 0.025 mg/mL.

- Procedure:
 - Inject the diluent as a blank to ensure no interfering peaks are present.
 - Inject the standard solution five times and verify the system suitability. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
 - Inject the sample solution in duplicate.
 - Calculate the purity of the **Ezetimibe Ketone** candidate material by comparing its peak area to that of the standard solution.

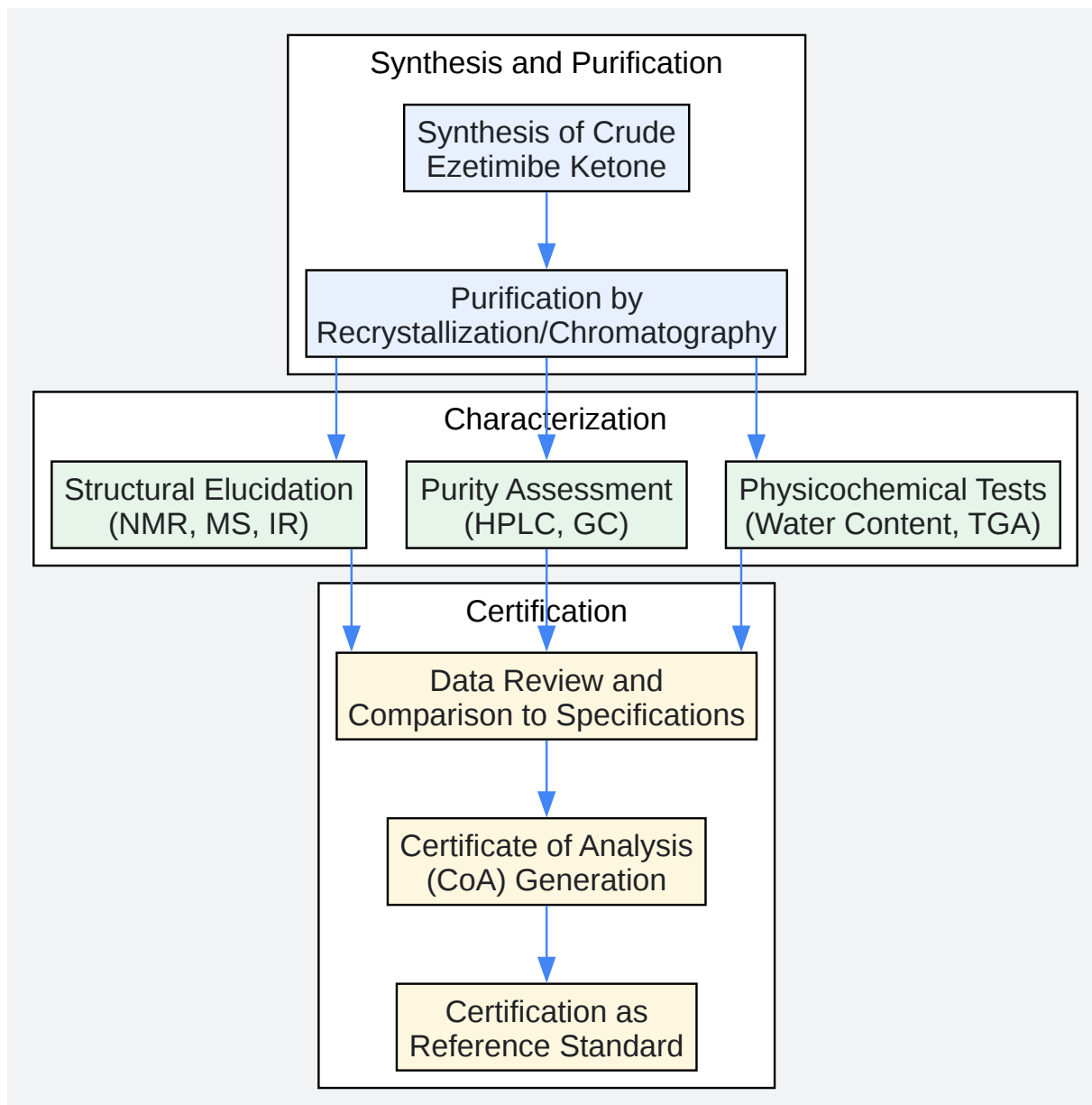
Protocol 2: Structural Elucidation by ^1H -NMR Spectroscopy

This protocol is used to confirm the chemical structure of the **Ezetimibe Ketone** reference standard.

- Instrument: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d_6) or Deuterated Chloroform (CDCl_3).
- Sample Preparation: Dissolve approximately 5-10 mg of the **Ezetimibe Ketone** reference standard in 0.7 mL of the deuterated solvent.
- Procedure:
 - Acquire the ^1H -NMR spectrum.
 - Process the spectrum (Fourier transform, phase correction, and baseline correction).
 - Integrate the peaks and determine the chemical shifts (ppm).
 - Compare the obtained spectrum with the expected chemical shifts and coupling constants for the **Ezetimibe Ketone** structure.

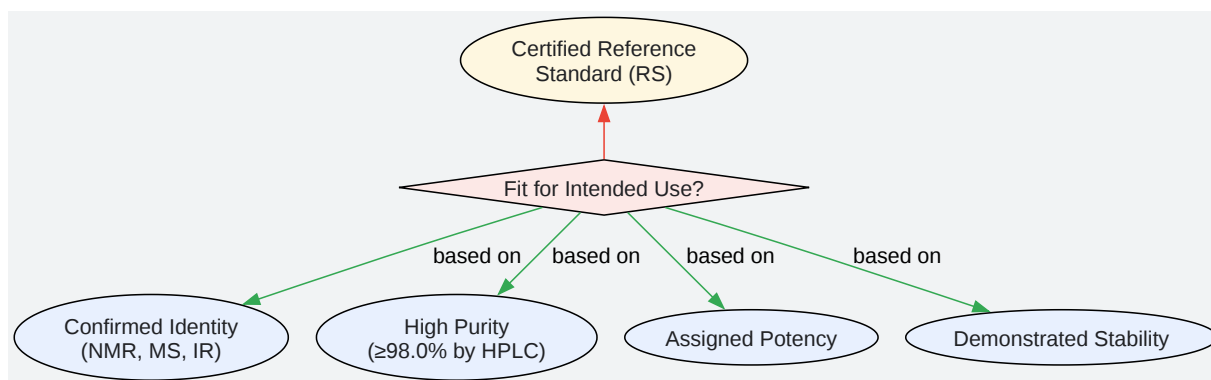
Visualization of Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical processes involved in the certification of a reference standard.



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Caption: Experimental workflow for the synthesis, characterization, and certification of **Ezetimibe Ketone** reference standard.



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Caption: Logical relationship between characterization data and the certification of a reference standard.

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